molecular formula C12H12F3IO B13189802 (2R,4R)-2-(Iodomethyl)-4-[4-(trifluoromethyl)phenyl]oxolane

(2R,4R)-2-(Iodomethyl)-4-[4-(trifluoromethyl)phenyl]oxolane

Cat. No.: B13189802
M. Wt: 356.12 g/mol
InChI Key: RJVSWVCYABMCSU-GXSJLCMTSA-N
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Description

(2R,4R)-2-(Iodomethyl)-4-[4-(trifluoromethyl)phenyl]oxolane is an organic compound that belongs to the class of oxolanes. These compounds are characterized by a five-membered ring containing one oxygen atom. The presence of an iodomethyl group and a trifluoromethyl-substituted phenyl group makes this compound particularly interesting for various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4R)-2-(Iodomethyl)-4-[4-(trifluoromethyl)phenyl]oxolane typically involves the following steps:

    Formation of the Oxolane Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Iodomethyl Group: This step often involves halogenation reactions using reagents like iodine and a suitable base.

    Attachment of the Trifluoromethyl-Substituted Phenyl Group: This can be done through coupling reactions, such as Suzuki or Heck coupling, using appropriate catalysts and conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of oxirane derivatives.

    Reduction: Reduction reactions may target the iodomethyl group, converting it to a methyl group.

    Substitution: The iodomethyl group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as thiols, amines, or cyanides under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield oxirane derivatives, while substitution could lead to various functionalized oxolanes.

Scientific Research Applications

Chemistry

In chemistry, (2R,4R)-2-(Iodomethyl)-4-[4-(trifluoromethyl)phenyl]oxolane can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

Biology

In biological research, this compound might be used as a probe to study enzyme-catalyzed reactions or as a precursor for the synthesis of biologically active molecules.

Medicine

In medicine, derivatives of this compound could be explored for their potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers with specific properties, or as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of (2R,4R)-2-(Iodomethyl)-4-[4-(trifluoromethyl)phenyl]oxolane would depend on its specific application. For example, in a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • (2R,4R)-2-(Bromomethyl)-4-[4-(trifluoromethyl)phenyl]oxolane
  • (2R,4R)-2-(Chloromethyl)-4-[4-(trifluoromethyl)phenyl]oxolane
  • (2R,4R)-2-(Hydroxymethyl)-4-[4-(trifluoromethyl)phenyl]oxolane

Uniqueness

The presence of the iodomethyl group in (2R,4R)-2-(Iodomethyl)-4-[4-(trifluoromethyl)phenyl]oxolane makes it more reactive in substitution reactions compared to its bromo or chloro analogs. The trifluoromethyl-substituted phenyl group also imparts unique electronic properties, making this compound particularly interesting for various applications.

Properties

Molecular Formula

C12H12F3IO

Molecular Weight

356.12 g/mol

IUPAC Name

(2R,4R)-2-(iodomethyl)-4-[4-(trifluoromethyl)phenyl]oxolane

InChI

InChI=1S/C12H12F3IO/c13-12(14,15)10-3-1-8(2-4-10)9-5-11(6-16)17-7-9/h1-4,9,11H,5-7H2/t9-,11+/m0/s1

InChI Key

RJVSWVCYABMCSU-GXSJLCMTSA-N

Isomeric SMILES

C1[C@@H](CO[C@H]1CI)C2=CC=C(C=C2)C(F)(F)F

Canonical SMILES

C1C(COC1CI)C2=CC=C(C=C2)C(F)(F)F

Origin of Product

United States

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